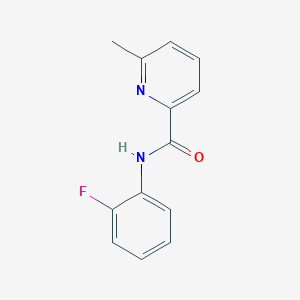
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide, also known as DIPA, is a chemical compound that has been extensively studied for its potential use in scientific research. DIPA belongs to the class of indole-based compounds, which have been shown to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide is not fully understood, but it is believed to involve the interaction of the compound with specific proteins in the body. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide has been shown to bind to the beta-amyloid protein, which is a key component of Alzheimer's disease. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide has also been shown to decrease the production of beta-amyloid protein in Alzheimer's disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide in lab experiments is its high selectivity for specific proteins. This makes it an ideal tool for studying the function of these proteins in biological systems. However, one limitation of using 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide is its relatively low water solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are numerous future directions for research involving 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide. One area of interest is the development of new fluorescent probes based on the structure of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide. These probes could be used to detect the presence of specific proteins in vivo, which would greatly enhance our ability to study biological processes in real time. Another area of interest is the development of new therapeutic agents based on the structure of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide. These agents could be used to treat a wide range of diseases, including cancer and Alzheimer's disease.
Métodos De Síntesis
The synthesis of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide can be achieved through a multi-step process that involves the reaction of 2,5-dimethylindole with pyridine-3-carboxylic acid, followed by the addition of acetic anhydride and an acid catalyst. The resulting product is then purified through column chromatography to obtain pure 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide.
Aplicaciones Científicas De Investigación
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide has been extensively studied for its potential use in scientific research. One of the most promising areas of research involves the use of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide as a fluorescent probe for detecting the presence of specific proteins in biological samples. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-5-6-16-15(8-11)14(12(2)19-16)9-17(21)20-13-4-3-7-18-10-13/h3-8,10,19H,9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBTXRMMBCJXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CC(=O)NC3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7538593.png)
![2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide](/img/structure/B7538597.png)



![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7538628.png)







![[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538692.png)